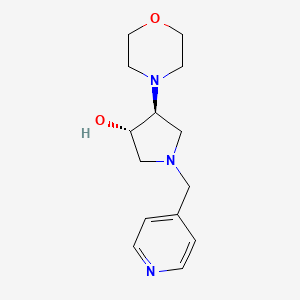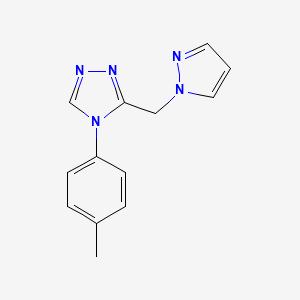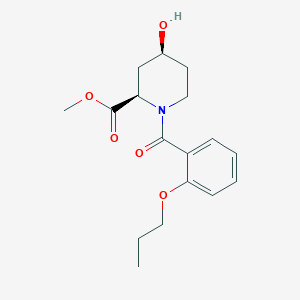![molecular formula C19H20N2O4 B3792448 N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide](/img/structure/B3792448.png)
N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide
Overview
Description
“N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide” is a compound with the empirical formula C31H42N4O5 . It is also known as CUR61414 . This compound specifically binds to, and antagonizes the activity of smoothened (Smo) in the hedgehog signaling pathway . CUR61414 inhibits proliferation and induces apoptosis in tumor cells without affecting non-tumor cells .
Synthesis Analysis
The synthesis of this compound and its derivatives involves a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of various indole-based compounds .Molecular Structure Analysis
The molecular weight of this compound is 550.69 . Its structure includes a benzodioxol group, a pyrrolidinyl group, and a benzamide group .Physical and Chemical Properties Analysis
CUR61414 is a white to beige powder . It is soluble in DMSO, forming a clear solution when warmed . The compound should be stored at a temperature of -20°C .Mechanism of Action
Future Directions
The compound and its derivatives could serve as a template for further optimization to afford more active analogs . This could potentially lead to the discovery of new anticancer agents . A comprehensive understanding of the structure–activity relationships of indole anticancer molecules could also be developed .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-16-6-7-21(11-16)10-13-2-1-3-14(8-13)19(23)20-15-4-5-17-18(9-15)25-12-24-17/h1-5,8-9,16,22H,6-7,10-12H2,(H,20,23)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJOQXHJEAYDNP-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(5-methyl-2-furyl)methyl]-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3792375.png)
![3-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B3792376.png)


![N-(3-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B3792407.png)
![N-(4-fluorophenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B3792415.png)
![2-benzyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3792422.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B3792434.png)
![3-(aminosulfonyl)-N,4,5-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B3792440.png)

![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B3792460.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperazine](/img/structure/B3792468.png)
![1-(2-cyclohexylethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3792476.png)
